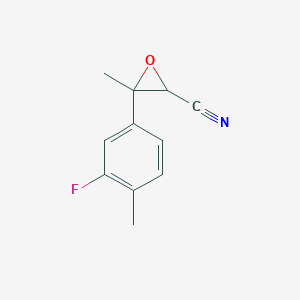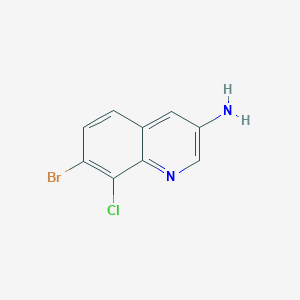
7-Bromo-8-chloroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-8-chloroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloroquinolin-3-amine typically involves the halogenation of quinoline derivatives. One common method is the reaction of 8-chloroquinoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) chloride or aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
化学反应分析
Types of Reactions: 7-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products:
Substitution: Formation of amino, hydroxyl, or alkyl derivatives
Oxidation: Formation of quinoline N-oxides
Reduction: Formation of dihydroquinoline derivatives
科学研究应用
7-Bromo-8-chloroquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-8-chloroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, leading to the accumulation of toxic heme and parasite death .
相似化合物的比较
7-Chloroquinoline: Lacks the bromine atom, making it less reactive.
8-Bromoquinoline: Lacks the chlorine atom, affecting its biological activity.
7,8-Dichloroquinoline: Contains two chlorine atoms, altering its chemical properties.
Uniqueness: 7-Bromo-8-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. Its dual halogenation provides a balance of electronic effects, making it a valuable compound in various research fields.
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
7-bromo-8-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
InChI 键 |
MKNKKLHYCXPYBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


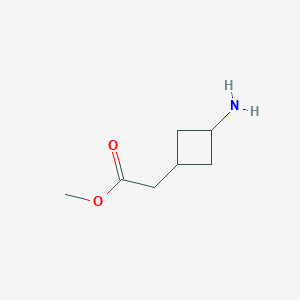
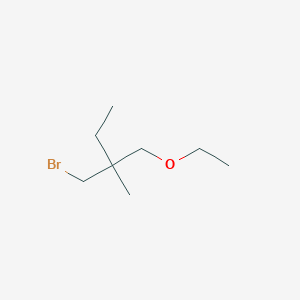
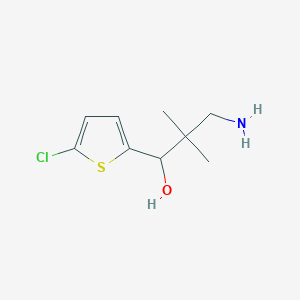
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)
![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
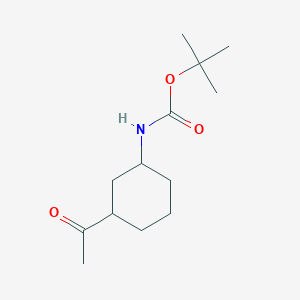
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
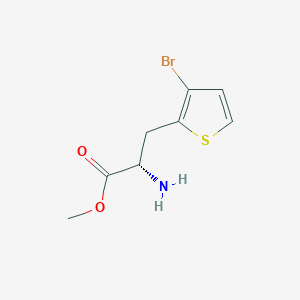


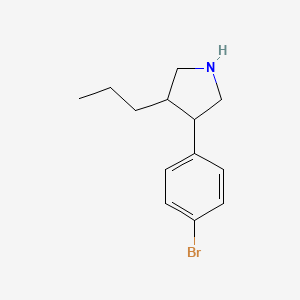
![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)
